

An In-depth Technical Guide to the Spectroscopic Data of Allylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylbenzene**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **allylbenzene** (C9H10), a key intermediate in the synthesis of various pharmaceuticals, fragrances, and polymers.^[1] The structural elucidation of **allylbenzene** is presented through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of **allylbenzene**.

Table 1: ¹H NMR Spectroscopic Data for **Allylbenzene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Aromatic protons (C ₆ H ₅)
6.05 - 5.85	m	1H	-CH=CH ₂
5.15 - 5.00	m	2H	-CH=CH ₂
3.35	d	2H	-CH ₂ -

Solvent: CDCl_3 , Frequency: 90 MHz[2]

Table 2: ^{13}C NMR Spectroscopic Data for **Allylbenzene**

Chemical Shift (δ , ppm)	Assignment
140.5	Aromatic C (quaternary)
137.5	$-\text{CH}=\text{CH}_2$
128.5	Aromatic CH
128.4	Aromatic CH
126.0	Aromatic CH
115.5	$-\text{CH}=\text{CH}_2$
40.0	$-\text{CH}_2-$

Solvent: CDCl_3 [3]

Table 3: Key IR Absorption Bands for **Allylbenzene**

Wavenumber (cm^{-1})	Intensity	Assignment
3075	Strong	=C-H stretch (alkene)
3025	Strong	=C-H stretch (aromatic)
2980, 2905	Medium	C-H stretch (alkane)
1640	Strong	C=C stretch (alkene)
1600, 1495, 1450	Medium-Strong	C=C stretch (aromatic)
990, 915	Strong	=C-H bend (alkene, out-of-plane)
740, 695	Strong	C-H bend (aromatic, out-of-plane)

Technique: Liquid Film[4]

Table 4: Mass Spectrometry Data for **Allylbenzene** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
118	83	[M] ⁺ (Molecular Ion)
117	100	[M-H] ⁺
91	34	[C ₇ H ₇] ⁺ (Tropylium ion)
65	10	[C ₅ H ₅] ⁺

Ionization Energy: 70 eV[5]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-25 mg of **allylbenzene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. The sample must be fully dissolved and free of any solid particles to ensure high-quality spectra.
- ¹H NMR Acquisition: A one-dimensional proton spectrum is acquired. Typical parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans to achieve a good signal-to-noise ratio.[6]
- ¹³C NMR Acquisition: For a ¹³C spectrum, a higher concentration of the sample is preferable. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 1-2 seconds are typically required.[7][8]
- Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency domain spectrum.[7] The spectrum is then phased

and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[7]

2.2 Infrared (IR) Spectroscopy

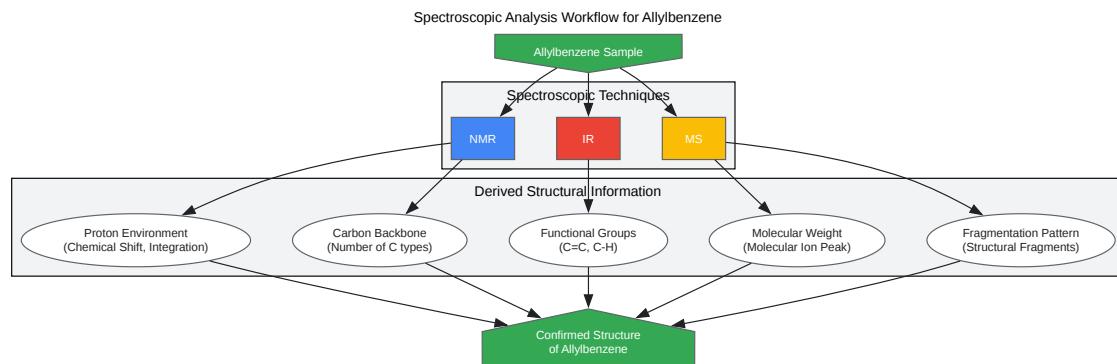
- Sample Preparation: For a liquid sample like **allylbenzene**, the spectrum is typically obtained using the "neat" or liquid film technique. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[9]
- Data Acquisition: The prepared sample is placed in the IR spectrophotometer. A background spectrum of the empty salt plates is first recorded and automatically subtracted from the sample spectrum.[10] The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}).
- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[9]

2.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization: **Allylbenzene** is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][11] This is known as Electron Ionization (EI).
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of each ion as a function of its m/z ratio.[12]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **allylbenzene** using the described spectroscopic techniques.



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Caption: Workflow for structural validation of **Allylbenzene**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Allylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044316#spectroscopic-data-of-allylbenzene-nmr-ir-mass-spec>]

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